2-Methylthiazole-5-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

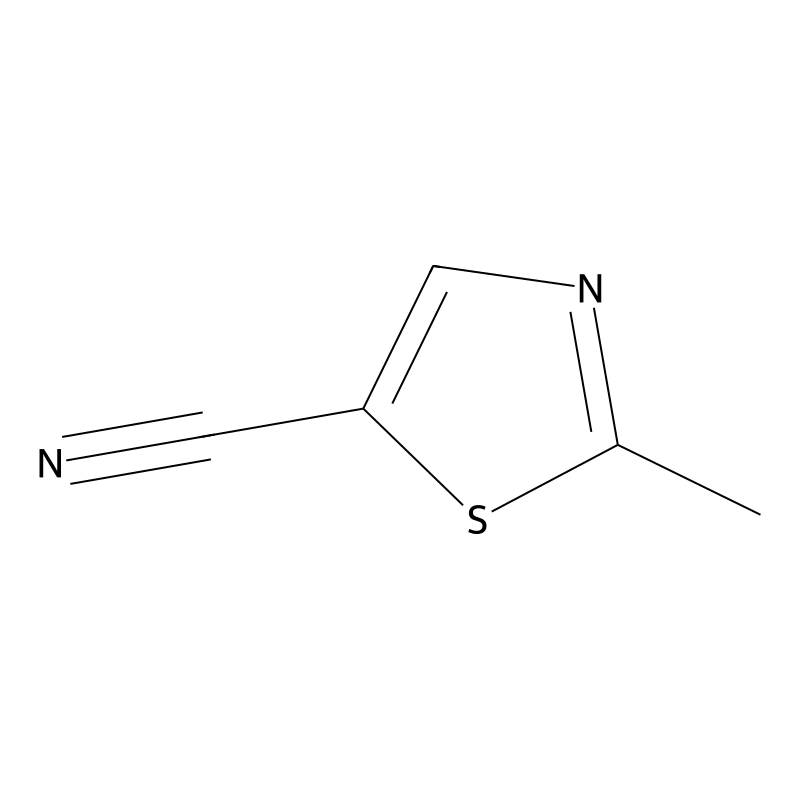

2-Methylthiazole-5-carbonitrile is a heterocyclic organic compound characterized by the presence of both a thiazole ring and a nitrile functional group. Its chemical formula is , and it has a molecular weight of approximately 124.16 g/mol. The compound features a methyl group at the second position of the thiazole ring and a carbonitrile group at the fifth position, making it a member of the thiazole family, which is known for its diverse biological and chemical properties.

- Nucleophilic Substitution: The carbonitrile group can undergo nucleophilic attack, leading to the formation of various derivatives.

- Cyclization Reactions: It can be involved in cyclization processes, often yielding more complex thiazole derivatives.

- Hydrolysis: Under certain conditions, the nitrile group may hydrolyze to form corresponding carboxylic acids.

These reactions make 2-methylthiazole-5-carbonitrile a versatile building block in organic synthesis.

Synthesis of 2-methylthiazole-5-carbonitrile can be achieved through various methods:

- Cyclization Method: A common approach involves reacting thioacetamide with alkyl halides followed by dehydration. This method can yield high purity and yield under controlled conditions .

- One-Pot Synthesis: Recent studies have introduced one-pot synthesis techniques that simplify the process by combining multiple reagents in a single reaction vessel, facilitating the formation of thiazole derivatives .

- Conventional Methods: Traditional methods involve utilizing thiourea and appropriate carbonyl compounds under acidic or basic conditions to form the desired thiazole structure.

These methods highlight the compound's synthetic flexibility, allowing for modifications that can enhance its properties.

2-Methylthiazole-5-carbonitrile finds applications in various fields:

- Pharmaceuticals: Due to its potential biological activities, it is investigated for use in drug development.

- Agricultural Chemicals: It may serve as an active ingredient in agrochemicals due to its antimicrobial properties.

- Chemical Intermediates: The compound acts as an intermediate in the synthesis of more complex organic molecules.

Its versatility makes it valuable in both research and industrial applications.

Interaction studies involving 2-methylthiazole-5-carbonitrile focus on its reactivity with biological targets and other chemical species:

- Enzyme Interactions: Investigations into how this compound interacts with specific enzymes could reveal its potential as a therapeutic agent.

- Reactivity with Nucleophiles: Studies examining how nucleophiles react with the nitrile group can provide insights into its chemical behavior and potential applications in synthetic chemistry.

These studies are crucial for understanding how 2-methylthiazole-5-carbonitrile can be utilized effectively in various applications.

Several compounds share structural similarities with 2-methylthiazole-5-carbonitrile. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2-(Aminomethyl)thiazole-5-carbonitrile | 749834-79-5 | 0.90 |

| 5-Methylthiazole-2-carbonitrile | 100516-71-0 | 0.88 |

| 2-(tert-Butyl)thiazole-5-carbonitrile | 1478075-92-1 | 0.82 |

| 2-(Aminomethyl)thiazole hydrochloride | 232612-47-4 | 0.88 |

Uniqueness of 2-Methylthiazole-5-carbonitrile

The unique combination of a methyl group at position two and a carbonitrile at position five distinguishes 2-methylthiazole-5-carbonitrile from other thiazoles. This specific arrangement influences its reactivity and biological activity, making it a subject of interest for further research and application development.